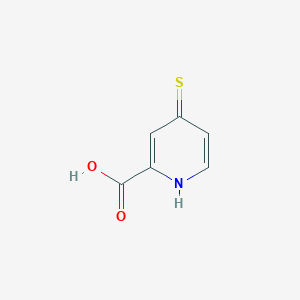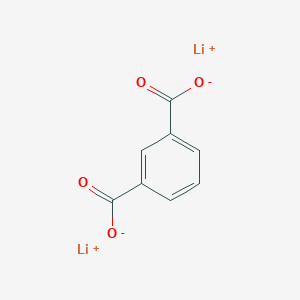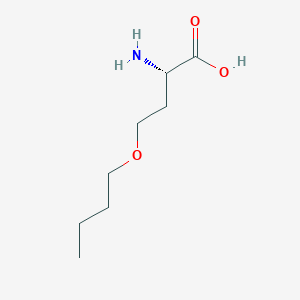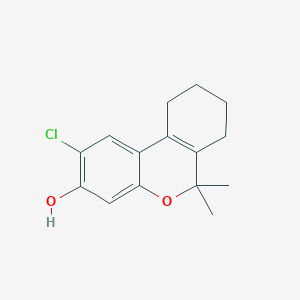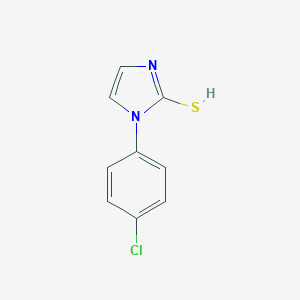
1-(3-Chlorophenoxy)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenoxy)propan-2-one (3-CPPO) is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is an organic compound with a molecular formula of C8H7ClO and is composed of a chlorophenoxy group and a propan-2-one moiety. 3-CPPO has been studied for its ability to interact with biological systems and its potential applications in research, particularly in the fields of biochemistry and physiology.
Scientific Research Applications
Synthesis of Polymerization Initiators : "1-Chloro-3-(2′-ethoxyethoxy)-propane", a compound related to "1-(3-Chlorophenoxy)propan-2-one", has been used in the synthesis of "3-(2′-Ethoxyethoxy)propyl lithium", which acts as an anion polymerization initiator (Feng, 2005).
Fungicidal Activity : Compounds similar to "this compound", such as substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols, have been synthesized and shown to possess fungicidal activity. These compounds are used for pharmacological and agrochemical screening (Kuzenkov & Zakharychev, 2009).
Anticorrosion and Antimicrobial Additives : Derivatives of 1-heptylthio-3-(2′-chlorophenoxy)-2-propanol, a compound related to "this compound", have been explored as potential anticorrosion and antimicrobial additives in lubricating oils (Mirzoeva et al., 2009).
Synthesis of Pyrazole Derivatives : Research has focused on synthesizing and characterizing compounds such as "1-(2-Hydoxy-3,4-benzophenyl-5-methoxy)-3-(4-chlorophenyl)-propan-1,3-dione", which is structurally related to "this compound". These compounds are useful in chemical research (Bijwe et al., 2011).
Investigating Dioxin Formation : Studies on the oxidative degradation of 2-chlorophenol, a related compound, have provided insights into the formation of dioxins, important in understanding environmental pollution (Evans & Dellinger, 2005).
Chemical Synthesis and Catalysis : There is research on the iron-catalyzed intramolecular annulation of 1-(2-alkynylphenoxy)propan-2-ones, demonstrating its utility in chemical synthesis and the development of environmentally-friendly catalysis methods (Wang et al., 2009).
Adsorption and Catalysis Studies : The interaction of 2-chlorophenol with copper surfaces has been investigated to better understand the catalyzed formation of dioxin compounds, relevant to environmental and catalytic chemistry (Altarawneh et al., 2008).
Insights into PCDD/F Formation : Research into the formation mechanisms of PCDD/Fs from chlorophenol precursors, like 2-chlorophenol, offers new insights into environmental pollutant formation (Pan et al., 2013).
Mechanism of Action
Target of Action
It is known that the compound acts in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
It is known to block nerve impulses or pain sensations that are sent to the brain . The effects of this compound are measured mainly by subjective responses .
Pharmacokinetics
The pharmacokinetic properties of 1-(3-Chlorophenoxy)propan-2-one are as follows :
Properties
IUPAC Name |
1-(3-chlorophenoxy)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVYTAGSGZUOOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309424 |
Source


|
| Record name | 1-(3-Chlorophenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15422-18-1 |
Source


|
| Record name | NSC211928 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-Chlorophenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00309424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

